

2-Chloro-4-(piperidin-1-ylmethyl)pyridine

molecular structure and formula

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Compound of Interest

Compound Name: 2-Chloro-4-(piperidin-1-ylmethyl)pyridine

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An In-depth Technical Guide on **2-Chloro-4-(piperidin-1-ylmethyl)pyridine**: Molecular Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of **2-Chloro-4-(piperidin-1-ylmethyl)pyridine**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details a known synthetic protocol for the compound and discusses its role as a key intermediate in the pharmaceutical industry.

Molecular Structure and Formula

2-Chloro-4-(piperidin-1-ylmethyl)pyridine is a heterocyclic organic compound. Its structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and a piperidin-1-ylmethyl group at the 4-position. The piperidin-1-ylmethyl group is composed of a methylene bridge (-CH₂-) connecting the pyridine ring to the nitrogen atom of a piperidine ring.

Molecular Formula: C₁₁H₁₅ClN₂[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The molecular structure is visualized in the diagram below, which illustrates the arrangement of the pyridine and piperidine rings connected by a methylene linker, along with the chloro substituent.

Caption: 2D structure of **2-Chloro-4-(piperidin-1-ylmethyl)pyridine**.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Chloro-4-(piperidin-1-ylmethyl)pyridine** is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

Property	Value	Reference
CAS Number	146270-01-1	[1][2][4]
Molecular Weight	210.7 g/mol	[1][2][4]
Exact Mass	210.092377	[1][4]
Density	1.164 g/cm ³	[1][4]
Boiling Point	303.8 ± 27.0 °C (Predicted)	[1][4]
Flash Point	137.5 ± 23.7 °C	[1][4]
Refractive Index	1.563	[1][4]
Vapor Pressure	0.001 mmHg at 25°C	[1][4]
pKa	7.11 ± 0.10 (Predicted)	
XLogP3	1.93	[1]

Experimental Protocols: Synthesis

A detailed three-step synthesis method for **2-Chloro-4-(piperidin-1-ylmethyl)pyridine** has been described.[1] This process involves the conversion of 2-amino-4-methylpyridine to the target compound via two key intermediates.

Step 1: Synthesis of 2-Chloro-4-methylpyridine

- **Reaction:** An aqueous solution of a nitrite (e.g., sodium nitrite or potassium nitrite) is added dropwise to a solution of 2-amino-4-methylpyridine in a strong acid (e.g., concentrated sulfuric acid, hydrochloric acid, or nitric acid).
- **Intermediate Formation:** This reaction yields a white solid product.

- Chlorination: The resulting solid is treated with phosphorus oxychloride (POCl_3) to produce 2-chloro-4-methylpyridine.

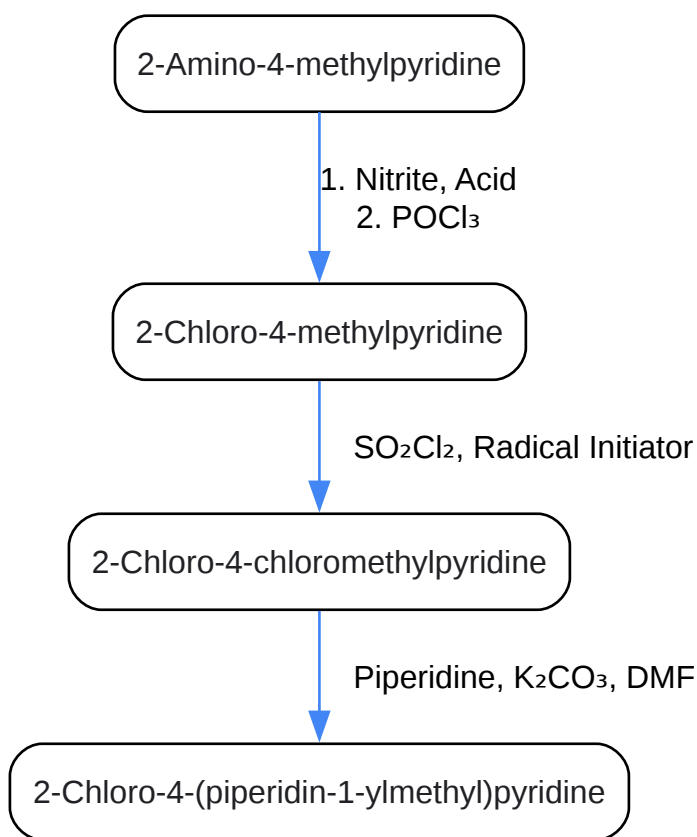
Step 2: Synthesis of 2-Chloro-4-chloromethylpyridine

- Chlorination: Sulfuryl chloride (SO_2Cl_2) is added dropwise to the 2-chloro-4-methylpyridine obtained in the previous step.
- Initiation: A free radical initiator (e.g., azobisisobutyronitrile or benzoyl peroxide) is added in batches during the addition of SO_2Cl_2 .
- Purification: The product, 2-chloro-4-chloromethylpyridine, is obtained by distillation under reduced pressure.

Step 3: Synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine

- Condensation: 2-chloro-4-chloromethylpyridine is condensed with piperidine in a solvent such as dimethylformamide (DMF), with potassium carbonate (K_2CO_3) acting as a base.^[1]
- Reaction Conditions: The reaction mixture is heated to 80°C and refluxed for 6 hours.^[1]
- Work-up: After cooling, water is added, and the pH is adjusted to 8-9 with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the final product as a light yellow oily liquid.^[1]

The overall workflow for the synthesis is depicted in the following diagram.



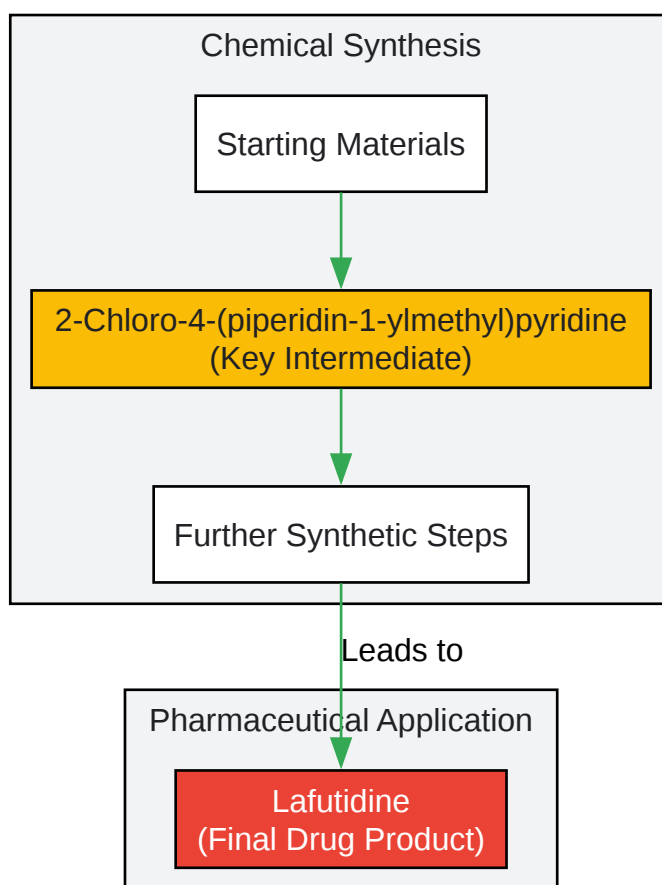
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Caption: Synthetic pathway for **2-Chloro-4-(piperidin-1-ylmethyl)pyridine**.

Applications in Drug Development

2-Chloro-4-(piperidin-1-ylmethyl)pyridine is a valuable building block in medicinal chemistry. It is recognized as a key intermediate in the synthesis of Lafutidine, a second-generation H₂ receptor antagonist used for treating gastric ulcers and other related conditions.^{[1][5]} Its structural motifs, the substituted pyridine and piperidine rings, are common in a variety of biologically active molecules.

While specific signaling pathways directly modulated by **2-Chloro-4-(piperidin-1-ylmethyl)pyridine** are not extensively documented in publicly available literature, its role as a precursor to pharmacologically active compounds underscores its importance. The logical relationship of its use in the synthesis of a final drug product is illustrated below.



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Caption: Role as an intermediate in drug manufacturing.

The broader class of pyridine and piperidine derivatives has been investigated for various biological activities, including antimicrobial and antimycobacterial properties.[6][7][8] This suggests a potential for **2-Chloro-4-(piperidin-1-ylmethyl)pyridine** and its analogues in the discovery of new therapeutic agents.

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